

Potential Research Areas Involving Methyl 2,6-difluorobenzoate: A Technical Guide

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Compound of Interest

Compound Name: **Methyl 2,6-difluorobenzoate**

Cat. No.: **B084649**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,6-difluorobenzoate is a fluorinated aromatic ester that serves as a versatile building block in organic synthesis. Its unique electronic properties, stemming from the two ortho-fluorine atoms, make it a valuable precursor for the development of novel pharmaceuticals and advanced materials. The electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the carbonyl carbon and influences the conformational preferences of its derivatives, opening up a wide range of potential research avenues. This technical guide provides an in-depth overview of the synthesis, properties, and key research areas involving **Methyl 2,6-difluorobenzoate**, with a focus on its applications in medicinal chemistry and materials science.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of **Methyl 2,6-difluorobenzoate** is fundamental for its application in research and development. The following tables summarize its key quantitative data.

Table 1: Physical and Chemical Properties of **Methyl 2,6-difluorobenzoate**

Property	Value	Source(s)
Molecular Formula	C ₈ H ₆ F ₂ O ₂	[1] [2]
Molecular Weight	172.13 g/mol	[1] [2]
CAS Number	13671-00-6	[1]
Appearance	Colorless liquid	[2]
Boiling Point	203-204 °C	
Density	1.281 g/mL at 25 °C	
Refractive Index (n _{20/D})	1.476	
Solubility	Soluble in organic solvents (e.g., ether, acetone, dichloromethane)	[2]
Flash Point	95 °C (closed cup)	

Table 2: Spectroscopic Data of **Methyl 2,6-difluorobenzoate**

Spectrum	Data	Source(s)
¹ H NMR (CDCl ₃ , 400 MHz)	δ 7.45-7.35 (m, 1H, Ar-H), 7.00-6.90 (m, 2H, Ar-H), 3.95 (s, 3H, -OCH ₃)	[3] (representative)
¹³ C NMR (CDCl ₃ , 100 MHz)	δ 163.0 (C=O), 161.5 (d, J=250 Hz, C-F), 132.0 (t, J=10 Hz, Ar-C), 115.0 (t, J=20 Hz, Ar-C), 112.0 (d, J=25 Hz, Ar- C), 52.5 (-OCH ₃)	[2] (representative)
¹⁹ F NMR (CDCl ₃ , 376 MHz)	δ -115.0 (s)	[4] (representative)
IR (film, cm ⁻¹)	~3000 (Ar C-H), ~1740 (C=O stretch), ~1620, 1480 (Ar C=C stretch), ~1250 (C-O stretch), ~1000 (C-F stretch)	[2] (representative)
Mass Spectrum (EI, m/z)	172 (M ⁺), 141 (M ⁺ - OCH ₃), 113 (M ⁺ - COOCH ₃)	[5]

Synthesis and Reactions

Methyl 2,6-difluorobenzoate is typically synthesized via Fischer esterification of 2,6-difluorobenzoic acid. It can then be used as a starting material for a variety of chemical transformations, most notably the formation of amides, which are key functional groups in many biologically active molecules.

Synthesis of Methyl 2,6-difluorobenzoate via Fischer Esterification

This protocol describes the acid-catalyzed esterification of 2,6-difluorobenzoic acid with methanol.

Experimental Protocol:

- Reaction Setup: To a solution of 2,6-difluorobenzoic acid (15.8 g, 0.1 mol) in methanol (100 mL) in a 250 mL round-bottom flask, slowly add concentrated sulfuric acid (2 mL) with

cooling.

- Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is then dissolved in diethyl ether (150 mL) and washed successively with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).
- Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield crude **Methyl 2,6-difluorobenzoate**. Further purification can be achieved by vacuum distillation.

Synthesis of 2,6-Difluorobenzamide from Methyl 2,6-difluorobenzoate

This protocol outlines the conversion of the methyl ester to the corresponding primary amide using ammonia.

Experimental Protocol:

- Reaction Setup: In a sealed pressure vessel, dissolve **Methyl 2,6-difluorobenzoate** (17.2 g, 0.1 mol) in a 7N solution of ammonia in methanol (100 mL).
- Reaction: Heat the mixture at 100-120 °C for 12-24 hours. The pressure will increase during the reaction.
- Work-up: After cooling the vessel to room temperature, the solvent and excess ammonia are carefully evaporated under reduced pressure.
- Purification: The resulting solid residue is recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure 2,6-difluorobenzamide.

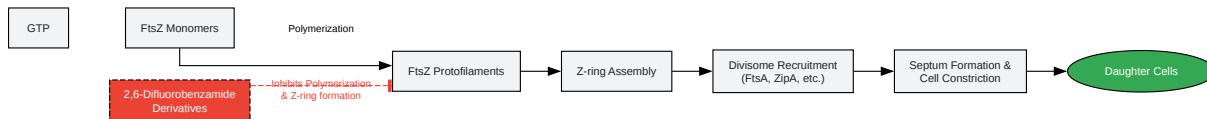
Potential Research Areas in Medicinal Chemistry

The 2,6-difluorobenzoyl moiety is a prominent scaffold in medicinal chemistry, particularly in the development of antibacterial agents.

Inhibition of Bacterial Cell Division: Targeting the FtsZ Protein

The Filamentous temperature-sensitive protein Z (FtsZ) is a crucial prokaryotic cytoskeletal protein that forms a contractile ring (Z-ring) at the site of cell division.^{[1][6][7]} Inhibition of FtsZ polymerization or function leads to a blockage of cytokinesis and subsequent bacterial cell death, making it an attractive target for novel antibiotics.^{[6][8]} Derivatives of 2,6-difluorobenzamide, synthesized from **Methyl 2,6-difluorobenzoate**, have been identified as potent inhibitors of FtsZ.^[9]

The following diagram illustrates the key steps in FtsZ-mediated bacterial cell division and the point of inhibition by 2,6-difluorobenzamide derivatives.

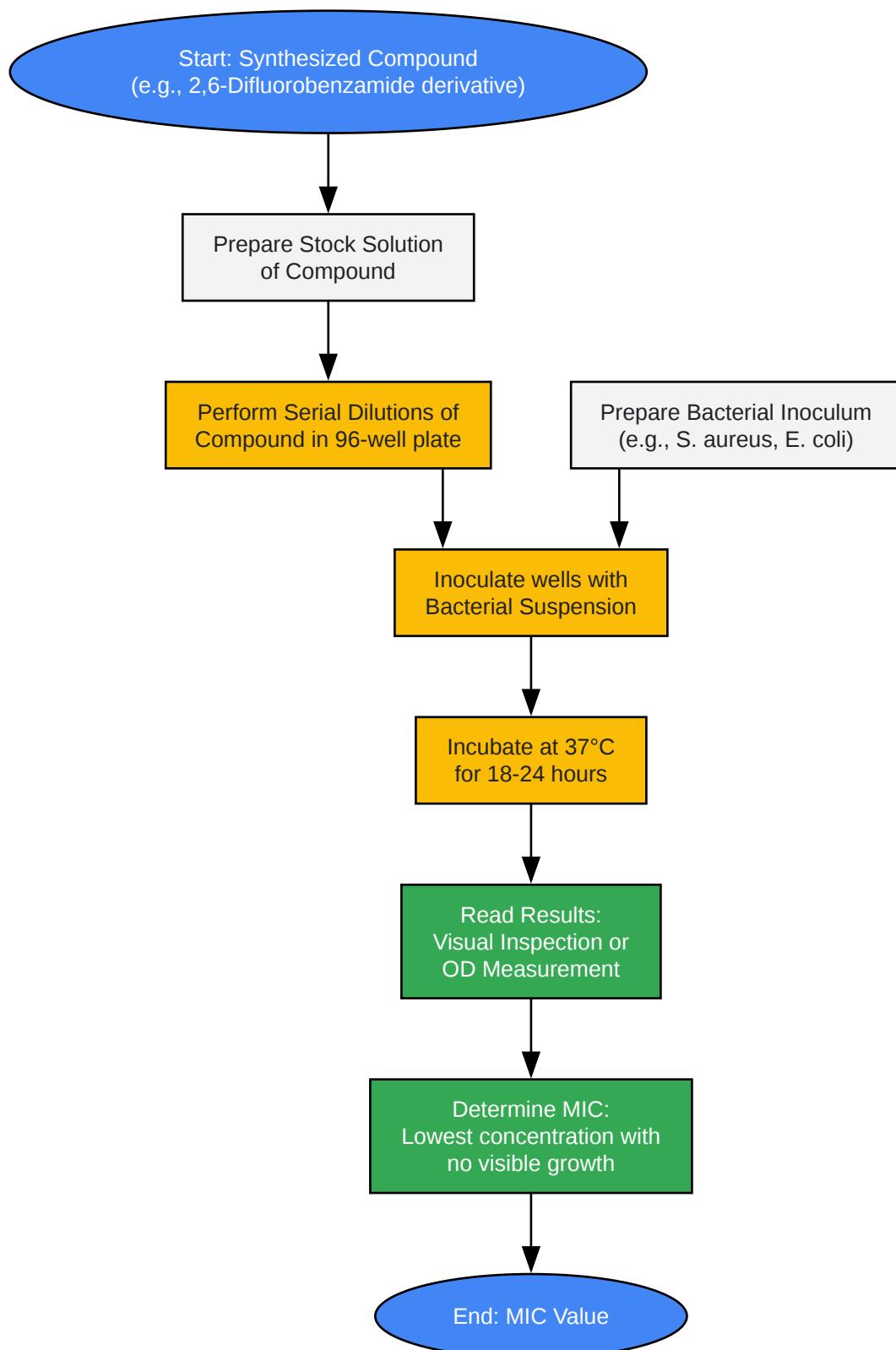


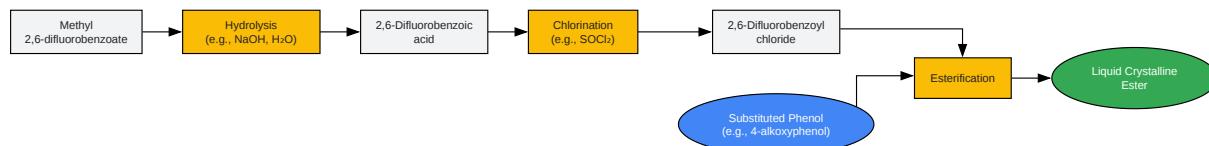
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FtsZ Signaling Pathway and Inhibition

Experimental Workflow for Antibacterial Activity Screening

A crucial step in the development of new antibacterial agents is the determination of their efficacy against relevant bacterial strains. The Minimum Inhibitory Concentration (MIC) is a key parameter that quantifies the potency of a compound. The following diagram outlines a typical workflow for MIC determination.



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